- The Peterson olefination reactionOrganic Reactions (Hoboken, 1990, 38,,
Cas no 931-57-7 (1-methoxycyclohex-1-ene)

1-methoxycyclohex-1-ene structure
Product Name:1-methoxycyclohex-1-ene
CAS No:931-57-7
Molecular Formula:C7H12O
Molecular Weight:112.169582366943
MDL:MFCD00060822
CID:813607
PubChem ID:70264
1-methoxycyclohex-1-ene Properties
Names and Identifiers
-
- Cyclohexene, 1-methoxy-
- 1-Methoxy-1-cyclohexene
- 1-Methoxycyclohexene
- 1-Methoxycyclohexene Discontinued See M262395
- 1-Cyclohexen-1-ylmethylether
- 1-methoxy-cyclohexen
- 2,3,4,5-Tetrahydroanisole
- cyclohexanone enol methyl ether
- Cyclohexanone methyl enol ether
- Cyclohexene,1-methoxy
- cyclohexenyl methyl ether
- Ether,1-cyclohexen-1-ylmethyl
- methoxycyclohexene
- methyl 1-cyclohexenyl ether
- 1-Methoxycyclohexene (ACI)
- Ether, 1-cyclohexen-1-yl methyl (6CI, 7CI, 8CI)
- 1-Cyclohexen-1-yl methyl ether
- 1-methoxycyclohex-1-ene
- D87534
- FT-0671204
- InChI=1/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H
- 1-methoxy-cyclohexene
- A22412
- 931-57-7
- Discontinued See M262395
- MFCD00060822
- DTXSID70239269
- Discontinued See M262395'
- NS00122132
- EN300-93083
- SCHEMBL46404
- AKOS006272959
- Ether, 1-cyclohexen-1-yl methyl
- DB-023685
- CHEBI:230282
- DTXCID40161760
-
- MDL: MFCD00060822
- InChIKey: HZFQGYWRFABYSR-UHFFFAOYSA-N
- Inchi: 1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
- SMILES: O(C)C1CCCCC=1
Computed Properties
- Exact Mass: 112.088815g/mol
- Surface Charge: 0
- XLogP3: 2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 1
- Monoisotopic Mass: 112.088815g/mol
- Monoisotopic Mass: 112.088815g/mol
- Topological Polar Surface Area: 9.2Ų
- Heavy Atom Count: 8
- Complexity: 94.6
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- LogP: 2.09070
- PSA: 9.23000
- Boiling Point: 165.3±19.0 °C at 760 mmHg
- Vapor Pressure: 2.5±0.3 mmHg at 25°C
- Flash Point: 44.7±17.2 °C
- Density: 0.9±0.1 g/cm3
1-methoxycyclohex-1-ene Security Information
- Safety Instruction: H303+H313+H333
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Signal Word:warning
1-methoxycyclohex-1-ene Customs Data
- HS CODE:2909209000
- Customs Data:
China Customs Code:
2909209000Overview:
2909209000 Naphthenic ether\Cyclic ene ether [including its halogenation,sulfonation,Nitrosative or nitrosative derivatives and the above derivatives of cyclic terpene ethers].Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2909209000 other cyclanic, cyclenic or cyclotherpenic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-methoxycyclohex-1-ene Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-93083-0.05g |
1-methoxycyclohex-1-ene |
931-57-7 | 95% | 0.05g |
$714.0 | 2024-05-21 | |
eNovation Chemicals LLC | D121305-50ml |
1-METHOXYCYCLOHEXENE |
931-57-7 | 95% | 50ml |
$880 | 2022-09-02 |
1-methoxycyclohex-1-ene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- General method for the synthesis of enol ethers (vinyl ethers) from acetalsJournal of Organic Chemistry, 1988, 53(23), 5574-6,
Synthetic Circuit 5
Reaction Conditions
Reference
- Radical reactions of N-haloamides with olefins. Part XI. The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstractionCanadian Journal of Chemistry, 1981, 59(2), 431-50,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
Reference
- An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reactionJournal of the Chemical Society, 1986, (5), 829-36,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ; rt; 1 h, rt
Reference
- Polyacetal or polyketal and ether polymers, their conjugates, and therapeutic use, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Solvents: Tetrahydrofuran ; -78 °C
Reference
- Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell SolvationJournal of Organic Chemistry, 2019, 84(17), 10860-10869,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid
Reference
- Determination of modulus and phase of the complex amplitude transmission of arbitrary electron microscopic objects using off-axis image plane holographyOptik (Jena, 1974, 39(5), 585-8,
Synthetic Circuit 11
Reaction Conditions
Reference
- Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonatesJournal of the Chemical Society, 1986, (9), 1595-8,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
Reference
- Formation of enol ethers by alkylation of ketonesChemical Communications (London), 1966, (2),,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
Reference
- Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalidesJournal of the American Chemical Society, 1983, 105(23), 6907-15,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Iodine Catalysts: Dibromobis(triphenylphosphine)palladium Solvents: Methanol
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Reference
- Mild alkane functionalization leading to ethers: oxidative alkoxylation of cyclohexane with the dibromobis(phosphine)palladium(II)-sodium alkoxide systemMendeleev Communications, 1997, (5), 205-206,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Reference
- Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and EnantioselectivityJournal of Organic Chemistry, 2003, 68(21), 8088-8091,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ; 2 h, rt
Reference
- Acid-sensitive amphiphilic block copolymer and its self-organization micelle and application, China, , ,
Synthetic Circuit 20
Reaction Conditions
Reference
- C-O coupling of Malonyl Peroxides with Enol Ethers via [5+2] Cycloaddition: Non-Rubottom OxidationAdvanced Synthesis & Catalysis, 2019, 361(13), 3173-3181,
1-methoxycyclohex-1-ene Raw materials
- 2-Cyclohexen-1-one Dimethylketal
- Cyclohexene, 1-iodo-
- rac-(1R,2R)-1-bromo-2-methoxycyclohexane
- Cyclohexanol, 2-methoxy-2-(trimethylsilyl)-, cis-
- Tetramethoxysilane
- 1,1-Dimethoxycyclohexane
1-methoxycyclohex-1-ene Preparation Products
1-methoxycyclohex-1-ene Related Literature
-
Shiqi Wang,Flavia Fontana,Mohammad-Ali Shahbazi,Hélder A. Santos Chem. Commun. 2021 57 4212
-
Shiqi Wang,Flavia Fontana,Mohammad-Ali Shahbazi,Hélder A. Santos Chem. Commun. 2021 57 4212
-
Shiqi Wang,Flavia Fontana,Mohammad-Ali Shahbazi,Hélder A. Santos Chem. Commun. 2021 57 4468
-
Audrey Denicourt-Nowicki,Bastien Léger,Alain Roucoux Phys. Chem. Chem. Phys. 2011 13 13510
-
5. A comprehensive study of [2?+?2] cycloadditions and ene reactions of alkynyl chromium and tungsten carbene complexes with enol ethers and ketene acetals and of the stereochemistry of the electrocyclic ring opening of cyclobutenyl carbene complexesWilliam D. Wulff,Katherine L. Faron,Jing Su,James P. Springer,Arnold L. Rheingold J. Chem. Soc. Perkin Trans. 1 1999 197
-
6. Catalytic synthesis of 2,6-dimethylphenol from methanol and cyclohexanone over titanium oxide-supported vanadium oxide catalystsFey-Long Wang,Lisa Yu,Wen-Shiuh Lee,Wei-Fang Yang J. Chem. Soc. Chem. Commun. 1994 811
-
7. Photoinduced molecular transformations. Part 145. Regioselective [3 + 2] photoadditions of 2-hydroxyphenanthrene-1,4-dione with electron-rich alkenes and phenylacetylene: new one-step synthesis of 9,10-dihydrophenanthro[2,3-b]furan-7,11-diones and 2-phenylphenanthro[2,3-b]furan-7,11-dioneHiroshi Suginome,Hisato Kamekawa,Hideo Sakurai,Atsushi Konishi,Hisanori Senboku,Kazuhiro Kobayashi J. Chem. Soc. Perkin Trans. 1 1994 471
-
8. Photolysis of nitroso-compounds. Part IV. 1-Chloro-1-nitrosocyclohexane and other geminal chloro-nitroso-compoundsBrian G. Gowenlock,Josef Pfab,Günther Kresze J. Chem. Soc. Perkin Trans. 2 1974 511
-
9. Generation and solution-phase behaviour of some 2-halogeno-1,3-ring-fused cyclopropenesMartin G. Banwell,Madelaine Corbett,Jacqueline Gulbis,Maureen F. Mackay,Monica E. Reum J. Chem. Soc. Perkin Trans. 1 1993 945
-
10. An efficient synthesis of functionalized tricyclo[6.3.1.01,6]dodec-4-enes by a stereoselective intramolecular Diels–Alder reactionKozo Shishido,Kou Hiroya,Yutaka Ueno,Keiichiro Fukumoto,Tetsuji Kametani,Toshio Honda J. Chem. Soc. Perkin Trans. 1 1986 829
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